Methyl 2-bromobenzoate Methyl 2-bromobenzoate
Brand Name: Vulcanchem
CAS No.: 610-94-6
VCID: VC3963482
InChI: InChI=1S/C8H7BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3
SMILES: COC(=O)C1=CC=CC=C1Br
Molecular Formula: C8H7BrO2
Molecular Weight: 215.04 g/mol

Methyl 2-bromobenzoate

CAS No.: 610-94-6

Cat. No.: VC3963482

Molecular Formula: C8H7BrO2

Molecular Weight: 215.04 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromobenzoate - 610-94-6

Specification

CAS No. 610-94-6
Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
IUPAC Name methyl 2-bromobenzoate
Standard InChI InChI=1S/C8H7BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3
Standard InChI Key SWGQITQOBPXVRC-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1Br
Canonical SMILES COC(=O)C1=CC=CC=C1Br
Boiling Point 252.0 °C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

Methyl 2-bromobenzoate is systematically named methyl 2-bromobenzoate, with the IUPAC designation methyl 2-bromobenzoate. Its structure consists of a benzoate ester substituted with a bromine atom at the ortho position relative to the ester functional group. The compound’s SMILES notation, COC(=O)C1=CC=CC=C1Br, and InChIKey, SWGQITQOBPXVRC-UHFFFAOYSA-N , provide unambiguous representations of its atomic connectivity.

Table 1: Key Identifiers of Methyl 2-Bromobenzoate

PropertyValueSource
CAS Number610-94-6
Molecular FormulaC₈H₇BrO₂
Molecular Weight215.04–215.05 g/mol
MDL NumberMFCD00016328
Refractive Index (n²⁰/D)1.559

Synthesis and Manufacturing

Industrial Synthesis Routes

The primary synthesis method involves a two-step reaction:

  • Esterification of 2-Bromobenzoic Acid:

    • Reactants: 2-Bromobenzoic acid, methyl salicylate, potassium carbonate.

    • Conditions:

      • Stage 1: 110°C for 0.5 hours in N,N-dimethylacetamide (DMA).

      • Stage 2: 110°C for 24 hours post-addition of methyl salicylate .

    • Yield: ~91% .

    • Mechanism: Base-catalyzed nucleophilic acyl substitution.

  • Alternative Pathways:

    • Patent CN102850221A describes a route using 2-formylbenzoic acid methyl ester, methyl triphenylphosphine hydroiodide, and carbon tetrabromide to yield brominated derivatives .

Table 2: Synthesis Conditions and Outcomes

ParameterValueSource
Temperature (Stage 1)110°C
Reaction Time (Stage 2)24 hours
SolventN,N-Dimethylacetamide (DMA)
CatalystK₂CO₃

Physical and Chemical Properties

Thermodynamic and Spectral Data

Methyl 2-bromobenzoate exhibits:

  • Boiling Point: 252–253°C at 760 mmHg .

  • Density: 1.52–1.53 g/cm³ at 20°C .

  • Solubility: Insoluble in water; miscible with ethanol, ether, and dichloromethane .

  • Spectroscopic Features:

    • IR (KBr): Strong absorption at 1,720 cm⁻¹ (C=O stretch), 1,260 cm⁻¹ (C-O ester) .

    • ¹H NMR (CDCl₃): δ 3.90 (s, 3H, OCH₃), 7.30–8.10 (m, 4H, aromatic) .

Table 3: Physical Properties

PropertyValueSource
Melting Point-12°C
Flash Point>113°C
Vapor Pressure0.021 bar at 405K
LogP (Octanol-Water)2.89 (estimated)

Reactivity and Functional Applications

Role in Organic Synthesis

Methyl 2-bromobenzoate is pivotal in:

  • Heck Reactions: Forms benzofuran-2-one derivatives (e.g., 3-(cyanomethyl)-2-coumaranone) with acrylonitrile .

  • Friedel-Crafts Alkylation: Acts as an electrophilic partner in constructing polycyclic aromatic hydrocarbons .

  • Suzuki-Miyaura Coupling: Bromine serves as a leaving group for palladium-catalyzed cross-couplings .

Pharmaceutical and Agrochemical Relevance

  • Drug Intermediates: Used in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .

  • Agrochemicals: Building block for herbicides and fungicides targeting plant pathogens .

ParameterValueSource
LD₅₀ (Oral, Rat)Not determined
Storage Temperature2–8°C (recommended)
StabilityStable under inert conditions

Analytical Characterization

Quality Control Methods

  • Purity Analysis: Gas chromatography (GC) with ≥98.0% purity .

  • Moisture Content: Karl Fischer titration (≤0.5%) .

  • Impurity Profiling: HPLC-MS to detect residual substrates .

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